

Commercial Availability and Technical Guide for 3-Fluoro-5-iodobenzonitrile

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Compound of Interest

Compound Name: 3-Fluoro-5-iodobenzonitrile

Cat. No.: B1302148

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Fluoro-5-iodobenzonitrile**, a key building block in medicinal chemistry. It details its commercial availability, synthesis protocols, and its significant role as a precursor in the development of targeted therapeutics, particularly PARP inhibitors for cancer therapy.

Commercial Availability

3-Fluoro-5-iodobenzonitrile (CAS No. 723294-75-5) is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities with purities of 97% or higher. Below is a summary of representative suppliers and their offerings. Pricing is subject to change and should be confirmed with the respective vendors.

Supplier	Catalog Number	Purity	Available Quantities
1st Scientific LLC	ST0068WF	98%	100mg, 250mg, 1g, 5g
AcmeC Biochemical	F71860	98%	100mg, 250mg, 1g, 5g
ChemScene	CS-W006733	≥97%	Inquire for details
CRO SPLENDID LAB	CSL-23447	Inquire for details	Custom synthesis available
3B Scientific Corp.	3B3-077387	Inquire for details	1g

Synthesis and Experimental Protocols

The synthesis of **3-Fluoro-5-iodobenzonitrile** can be achieved through a Sandmeyer reaction, a well-established method for the conversion of an aryl amine to a nitrile. The common starting material for this synthesis is 3-fluoro-5-iodoaniline.

Synthesis of **3-Fluoro-5-iodobenzonitrile** via Sandmeyer Reaction

This protocol outlines a plausible method for the laboratory-scale synthesis of **3-Fluoro-5-iodobenzonitrile**.

Reaction Scheme:



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Caption: Synthetic pathway for **3-Fluoro-5-iodobenzonitrile**.

Methodology:

- **Diazotization:** 3-Fluoro-5-iodoaniline (1.0 equivalent) is dissolved in an aqueous solution of hydrochloric acid. The solution is then cooled to a temperature between 0-5 °C in an ice bath.[1]
- An aqueous solution of sodium nitrite is added dropwise to the cooled solution, maintaining the temperature below 5 °C. This step results in the formation of the corresponding diazonium salt.[1]
- **Cyanation:** In a separate reaction vessel, a solution of copper(I) cyanide and potassium cyanide in water is prepared and heated to 60-70 °C.[1]
- The cold diazonium salt solution is then slowly added to the heated cyanide solution. The reaction mixture is stirred at this temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[1]
- **Work-up and Purification:** After the reaction is complete, the mixture is cooled to room temperature and extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure **3-Fluoro-5-iodobenzonitrile**.

Hydrolysis of **3-Fluoro-5-iodobenzonitrile** to **3-Fluoro-5-iodobenzamide**

3-Fluoro-5-iodobenzonitrile serves as a key intermediate for the synthesis of its corresponding amide, a valuable scaffold in medicinal chemistry.

Methodology:

- **Reaction Setup:** **3-Fluoro-5-iodobenzonitrile** (1.0 equivalent) is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO).[1]
- To this solution, potassium carbonate and hydrogen peroxide are added, and the mixture is stirred at room temperature.[1]
- The progress of the reaction is monitored by TLC.

- **Work-up and Purification:** Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is evaporated. The crude 3-Fluoro-5-iodobenzamide can be further purified by recrystallization.[1]

Application in Drug Discovery: A Precursor for PARP Inhibitors

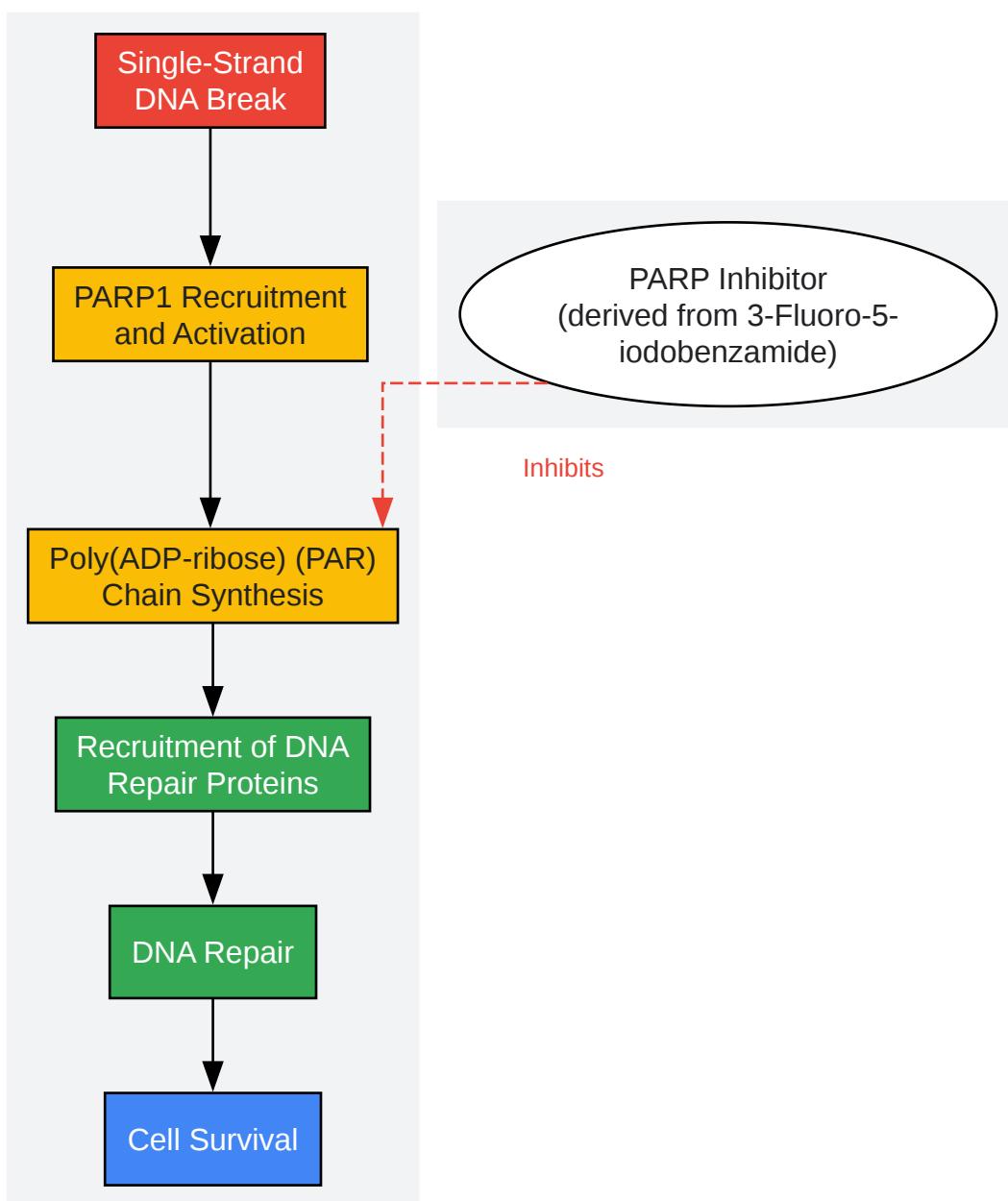
While **3-Fluoro-5-iodobenzonitrile** is a versatile building block, its derivative, 3-fluoro-5-iodobenzamide, is of particular interest in the field of oncology as a precursor for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[2][3]

The Role of PARP in DNA Repair and Cancer Therapy

PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of these cancer cells to repair DSBs ultimately leads to cell death through a process known as synthetic lethality.[3] This targeted approach has led to the development of several successful PARP inhibitors for treating various cancers.[3]

The benzamide moiety of molecules derived from 3-fluoro-5-iodobenzamide mimics the nicotinamide portion of the NAD⁺ substrate, enabling it to competitively inhibit the PARP enzyme's catalytic site.[2]

Signaling Pathway of PARP1 in Single-Strand Break Repair



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Caption: PARP1 signaling pathway in DNA repair and the mechanism of PARP inhibitors.

This guide provides a foundational understanding of the commercial availability, synthesis, and significant applications of **3-Fluoro-5-iodobenzonitrile** for professionals in the field of drug discovery and development. Its role as a key precursor for PARP inhibitors highlights its importance in the ongoing efforts to develop targeted cancer therapies.

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